molecular formula C24H25N3O5S B2665964 methyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)benzoate CAS No. 878053-68-0

methyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)benzoate

Cat. No. B2665964
CAS RN: 878053-68-0
M. Wt: 467.54
InChI Key: QWKOHFWQFRCDKD-UHFFFAOYSA-N
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Description

Methyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that is widely used in the pharmaceutical industry for drug development and research.

Scientific Research Applications

Synthesis and Chemical Properties

A range of research has been conducted into the synthesis and physicochemical properties of compounds related to methyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)benzoate. For example, Pernak et al. (2011) explored the synthesis, toxicity, biodegradability, and physicochemical properties of 4-benzyl-4-methylmorpholinium salts, highlighting the potential of morpholinium ionic liquids in green chemistry applications due to their moderate to low toxicity and potential as biomass solvents Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011. Similarly, Mondal et al. (2017) reported on the aminomethylation of imidazoheterocycles with morpholine, demonstrating a novel methodology for synthesizing aminomethylated derivatives under mild conditions Mondal, Samanta, Singsardar, & Hajra, 2017.

Biological Studies and Applications

Research has also extended into the biological applications of compounds containing morpholine or related structures. Al‐Ghorbani et al. (2017) synthesized a series of novel morpholine conjugated benzophenone analogues and evaluated their role against neoplastic development, demonstrating significant anti-proliferative activity against various neoplastic cells Al‐Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017. This highlights the potential of such compounds in cancer research.

Catalytic and Synthetic Applications

Maurya et al. (2016) explored the use of dioxidomolybdenum(VI) complexes with morpholine-based ligands for catalytic oxygen atom transfer and oxidation reactions, showing that these complexes can efficiently catalyze oxygen transfer between benzoin and dimethyl sulfoxide and also oxidize pyrogallol, simulating transhydroxylase-like activity Maurya, Uprety, & Avecilla, 2016.

Structural and Conformational Studies

Gors et al. (1981) conducted structural studies on compounds containing the morpholine structure, analyzing their conformational properties in solution and solid states in relation to their biological activities, particularly focusing on histamine receptors Gors, Warin, Hénichart, & Houssin, 1981. This research underscores the importance of structural and conformational analysis in understanding the biological interactions of morpholine derivatives.

properties

IUPAC Name

methyl 4-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S/c1-31-24(30)17-6-8-18(9-7-17)25-22(28)16-33-21-14-27(20-5-3-2-4-19(20)21)15-23(29)26-10-12-32-13-11-26/h2-9,14H,10-13,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKOHFWQFRCDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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